Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate
Description
Properties
Molecular Formula |
C17H13FN2O2 |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C17H13FN2O2/c1-2-22-17(21)15-9-14(11-3-5-12(18)6-4-11)13-7-8-19-10-16(13)20-15/h3-10H,2H2,1H3 |
InChI Key |
USFVGFGGCFPCNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Modifications
- Condensation phase : 3-Aminopyridine reacts with diethyl ethoxymethylenemalonate (EMME) in ethanol at 80°C for 12 hours, forming the enamine intermediate $$ N-(3-pyridyl)aminomethylenemalonate $$
- Cyclization : Thermal treatment in diphenyl ether at 250°C induces ring closure, yielding ethyl 1,7-naphthyridine-3-carboxylate
- Fluorophenyl introduction : Palladium-catalyzed Suzuki-Miyaura coupling with 4-fluorophenylboronic acid installs the aryl group at position 4
Key optimization parameters :
- Catalyst system: Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (3:1)
- Coupling temperature: 100°C
- Final yield: 58% over three steps
Friedlander Condensation Approach
The Friedlander reaction provides a direct route to functionalized naphthyridines through acid-catalyzed cyclization:
Synthetic Pathway
- Substrate preparation : 3-Amino-4-fluorophenylpyridine-2-carbaldehyde synthesized via Vilsmeier-Haack formylation of 3-amino-4-fluorophenylpyridine
- Condensation : Reacted with ethyl acetoacetate in concentrated H₂SO₄ at 0-5°C
- Cyclodehydration : Heating under reflux in acetic acid for 8 hours
Reaction outcomes :
| Parameter | Value |
|---|---|
| Overall yield | 42% |
| Purity (HPLC) | 98.7% |
| Byproducts | 6% dimeric species |
This method benefits from direct fluorophenyl incorporation but requires careful temperature control to prevent ester hydrolysis.
Niementowski Reaction Strategy
Originally developed for quinazoline derivatives, the Niementowski reaction has been adapted for naphthyridine synthesis:
Modified Protocol
- Intermediate formation : Ethyl 2-amino-6-(4-fluorophenyl)nicotinate prepared via nucleophilic aromatic substitution
- Cyclocondensation : Treated with ethyl chlorooxalate in presence of NaH/THF at -78°C
- Aromatization : DDQ oxidation in dichloromethane
Comparative advantages :
- Avoids high-temperature steps (max 50°C)
- Enables late-stage fluorination
- Yields: 67% for final cyclization step
Multi-Step Synthesis via Halogen Intermediates
A modular approach utilizing cross-coupling chemistry:
Sequential Functionalization
- Core formation : Ethyl 4-bromo-1,7-naphthyridine-2-carboxylate synthesized via Skraup cyclization
- Suzuki coupling : Pd₂(dba)₃/XPhos catalytic system with 4-fluorophenylboronic pinacol ester
- Esterification : Methanolysis followed by ethylation with iodoethane
Optimized conditions :
- Coupling temperature: 80°C
- Ligand: XPhos (2.5 mol%)
- Solvent system: DME/H₂O (4:1)
- Total yield: 51% over four steps
Comparative Analysis of Synthetic Methods
A comprehensive evaluation of the four primary routes:
| Method | Steps | Total Yield | Purification Challenges | Scalability |
|---|---|---|---|---|
| Gould-Jacobs | 3 | 58% | Column chromatography | Pilot-scale feasible |
| Friedlander | 2 | 42% | Acidic workup required | Limited to 100g batches |
| Niementowski | 3 | 67% | Low byproduct formation | Highly scalable |
| Halogen Coupling | 4 | 51% | Multiple crystallizations | Requires Pd removal |
Critical Challenges and Optimization Strategies
Ester Group Stability
The ethyl carboxylate demonstrates sensitivity to:
Fluorine-Directed Regioselectivity
The electron-withdrawing fluorine atom necessitates:
- Modified Friedel-Crafts conditions for electrophilic substitutions
- Enhanced catalyst loading (15% Pd) in cross-couplings
Optimized protocol : Use of BrettPhos ligand enables coupling yields >80% under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate (CAS 250674-51-2)
Key Differences :
- Substituent : The chloro analog features a chlorine atom at position 4, whereas the target compound has a bulkier 4-fluorophenyl group.
- The fluorophenyl group combines moderate electronegativity with aromatic conjugation.
- Lipophilicity : The 4-fluorophenyl group increases lipophilicity (logP) compared to chlorine, which may enhance membrane permeability and bioavailability.
Structural and Conformational Analysis
- Ring Puckering : The 1,7-naphthyridine core may exhibit puckering, influenced by substituent bulk. Cremer-Pople parameters () could quantify deviations from planarity, with the fluorophenyl group likely inducing greater puckering than chlorine due to steric demands.
- Crystallography : Structural determination of such compounds often employs SHELX software (), which refines crystallographic data to resolve bond lengths, angles, and torsional strain. For example, the ethyl carboxylate group’s orientation relative to the naphthyridine ring could be compared between analogs.
Biological Activity
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is a synthetic organic compound that belongs to the naphthyridine class of derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H13FN2O2
- Molecular Weight : 296.30 g/mol
- IUPAC Name : this compound
- Structure : The structure consists of a naphthyridine core with a fluorophenyl group and an ethyl carboxylate moiety.
This compound acts primarily as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2). This receptor is implicated in various neurological disorders, including anxiety and schizophrenia. The modulation of mGlu2 receptors can influence neurotransmitter release and neuronal excitability, potentially leading to therapeutic benefits in psychiatric conditions.
Neurological Applications
Research indicates that this compound exhibits significant activity in modulating mGlu2 receptors. In vitro studies have demonstrated its efficacy as a negative allosteric modulator, with promising binding affinity and specificity. This property suggests potential applications in treating conditions such as:
- Anxiety Disorders
- Schizophrenia
- Depression
Antimicrobial Properties
In addition to its neurological applications, preliminary studies have explored the antimicrobial properties of this compound. It has shown potential against various pathogens, although further research is necessary to establish its efficacy and mechanism in this context.
Case Studies and Experimental Data
-
Binding Affinity Studies :
- This compound was evaluated for its binding affinity to mGlu2 receptors using radiolabeled ligand binding assays. Results indicated a competitive inhibition pattern with an IC50 value suggesting strong interaction with the receptor.
-
In Vitro Assays :
- In vitro assays confirmed the compound's role as a negative allosteric modulator. The modulation led to reduced glutamate-induced signaling pathways, which are critical in the pathophysiology of several neurological disorders.
- Comparative Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.30 g/mol |
| Binding Affinity (IC50) | Specific values pending further studies |
| Therapeutic Applications | Anxiety, Schizophrenia |
| Study Type | Findings |
|---|---|
| Binding Affinity | Strong interaction with mGlu2 |
| In Vitro Modulation | Reduced signaling via glutamate |
| Antimicrobial Activity | Preliminary positive results |
Q & A
Q. Advanced
- NMR-XRD Mismatches : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting, while XRD provides static solid-state data. Compare temperature-dependent NMR to assess conformational flexibility.
- Discrepancies in Substituent Orientation : Use NOESY/ROESY NMR to validate spatial proximity of protons, cross-referenced with XRD torsion angles (e.g., in ).
What role does the 4-fluorophenyl group play in the compound’s bioactivity, and how is this evaluated?
Q. Basic
- Bioisostere : The fluorine atom enhances metabolic stability and lipophilicity (logP optimization).
- Assays : Competitive binding assays (e.g., kinase inhibition in ) or cellular viability tests. Replace fluorine with other halogens (Cl, Br) to study SAR trends.
Which purification techniques are optimal for isolating this compound, particularly for scale-up?
Q. Basic
- Chromatography : Flash column chromatography (ethyl acetate/hexane, 1:1) for lab-scale ().
- Crystallization : Methanol or toluene recrystallization to resolve enantiomers (e.g., toluene hemisolvate in ).
- Scale-Up : Continuous flow reactors with in-line HPLC monitoring ().
How does the ester group influence the compound’s reactivity in further derivatization?
Q. Advanced
- Hydrolysis : Convert to carboxylic acid using NaOH (95°C, 1 h; ).
- Amidation : React with amines (e.g., 2,2-difluoroethylamine) via HATU-mediated coupling ().
- Stability : Monitor ester hydrolysis under acidic/basic conditions via LC-MS.
What are the implications of polymorphism in pharmaceutical applications of this compound?
Q. Advanced
- Bioavailability : Different crystal forms (e.g., triclinic vs. monoclinic) alter solubility. Use DSC/TGA to identify polymorphs ().
- Regulatory : Characterize all forms per ICH Q6A guidelines.
How can researchers validate the stereochemical purity of synthetic batches?
Q. Advanced
- Chiral HPLC : Use amylose-based columns with hexane/isopropanol eluents.
- Circular Dichroism : Compare experimental spectra with DFT-simulated spectra for enantiomers ().
What are the best practices for handling air-sensitive intermediates in its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
